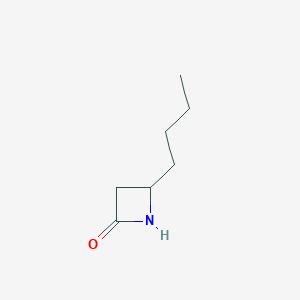

4-Butylazetidin-2-one

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylazetidin-2-one typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines under photochemical conditions.

Industrial Production Methods: Industrial production of this compound often employs the cyclocondensation of β-chloroalcohols with primary amines under microwave irradiation . This method is advantageous due to its simplicity, efficiency, and the ability to produce azetidines in high yields.

Análisis De Reacciones Químicas

Types of Reactions: 4-Butylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include N-substituted azetidines, azetidine N-oxides, and reduced azetidine derivatives .

Aplicaciones Científicas De Investigación

4-Butylazetidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.

Medicine: this compound derivatives are explored for their potential as antibacterial and antiviral agents.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Butylazetidin-2-one involves its interaction with biological targets through its reactive azetidinone ring. The ring strain facilitates the formation of covalent bonds with nucleophilic sites in enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors and antibacterial agents .

Comparación Con Compuestos Similares

Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.

Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different chemical properties.

Uniqueness: 4-Butylazetidin-2-one is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Actividad Biológica

4-Butylazetidin-2-one, a derivative of azetidine, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects.

Chemical Structure and Properties

This compound is characterized by a four-carbon butyl group attached to the azetidinone ring. This structural feature is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vivo studies have shown that it can significantly inhibit carrageenan-induced paw edema in rats, with efficacy measured at various time intervals. For instance, compounds derived from azetidine derivatives showed inhibition rates of 94.69%, 89.66%, and 87.83% at 1, 2, and 3 hours post-administration respectively .

Table 1: Anti-inflammatory Efficacy of Azetidine Derivatives

| Compound | Inhibition Rate (%) | Time (h) |

|---|---|---|

| 4a | 94.69 | 1 |

| 4c | 89.66 | 2 |

| 4d | 87.83 | 3 |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against bacteria such as E. coli and S. aureus. For example, compound 4d demonstrated an MIC of 6.72 mg/mL against E. coli, while compound 4h showed an MIC of 6.63 mg/mL against S. aureus .

Table 2: Antimicrobial Activity of Azetidine Derivatives

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

3. Antioxidant Activity

In vitro assays have confirmed the antioxidant capabilities of this compound derivatives, particularly through radical scavenging assays. The results indicated that these compounds possess a stronger antioxidant effect than ferulic acid and are comparable to ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives in real-world contexts:

- A study evaluated the liver function parameters in animal models treated with azetidine derivatives, finding that enzyme levels were comparable to those treated with established anti-inflammatories like diclofenac sodium . No significant histopathological changes were observed, indicating a favorable safety profile.

- Another investigation focused on the synthesis and biological evaluation of various azetidine derivatives, identifying specific compounds with promising activities against SARS-CoV-2 and MERS-CoV . The study highlighted the potential for developing antiviral agents based on the azetidine scaffold.

Propiedades

IUPAC Name |

4-butylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-6-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKCDJWJWYELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.